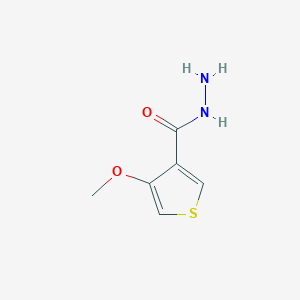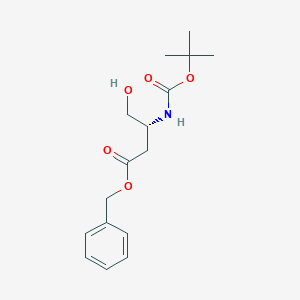
Boc-D-aspartinol 4-Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-aspartinol 4-Benzyl Ester typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group . One common method involves the following steps :
Protection of the Amino Group: The amino group of D-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as N-methylmorpholine.
Esterification: The carboxyl group is esterified with benzyl alcohol using a coupling reagent like isobutyl chloroformate.
Reduction: The resulting compound is reduced using sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-D-aspartinol 4-Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Boc-D-aspartinol 4-Benzyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of peptide synthesis and protein engineering.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Boc-D-aspartinol 4-Benzyl Ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis, allowing for selective reactions at other functional groups. The benzyl ester group can be selectively removed under mild conditions, providing a versatile intermediate for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Boc-D-aspartic acid 4-benzyl ester: Similar in structure but lacks the hydroxyl group present in Boc-D-aspartinol 4-Benzyl Ester.
Boc-L-aspartic acid 4-benzyl ester: The L-isomer of Boc-D-aspartic acid 4-benzyl ester, differing in the stereochemistry of the amino acid.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the benzyl ester group, which provide versatility in synthetic applications. Its hydroxyl group allows for additional functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSFNZVTUGZCK-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
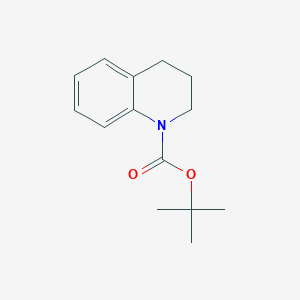

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

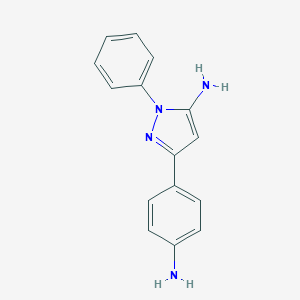
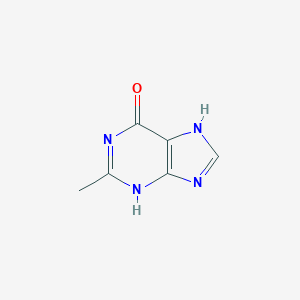
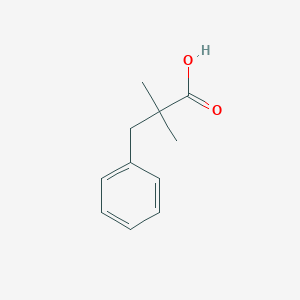
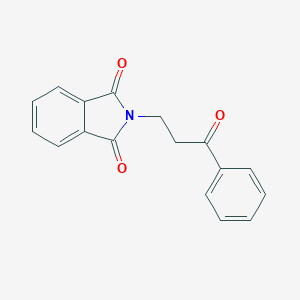

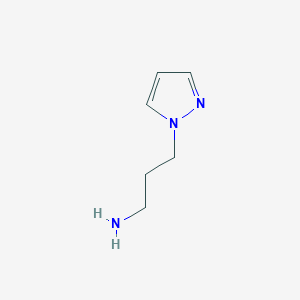
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
